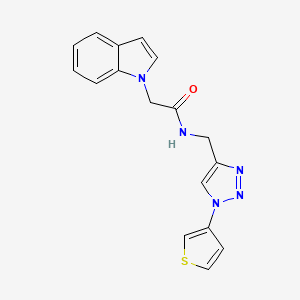
methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate is a synthetic compound that has garnered significant interest in scientific research due to its unique cubane structure The cubane framework is a highly strained, cage-like structure that imparts unique chemical and physical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate typically involves multiple steps, starting from simpler cubane derivatives. One common approach is the fluorination of a cubane precursor, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the fluorine or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the fluorine atom or other substituents with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly those with unique structural features.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: Used in materials science for developing new materials with unique properties, such as high energy density or specific mechanical characteristics.
Mecanismo De Acción
The mechanism of action of methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The cubane structure can impart unique binding properties, potentially leading to high specificity and potency in its interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (1s,2R,3r,8S)-4-iodocubane-1-carboxylate
- Methyl (1s,2R,3r,8S)-4-aminocubane-1-carboxylate hydrochloride
Uniqueness
Methyl (1s,2R,3r,8S)-4-fluorocubane-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound, alter its electronic properties, and improve its interactions with biological targets compared to other similar cubane derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
methyl 4-fluorocubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITDWAAQDWEIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2439061.png)
![2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione](/img/structure/B2439064.png)
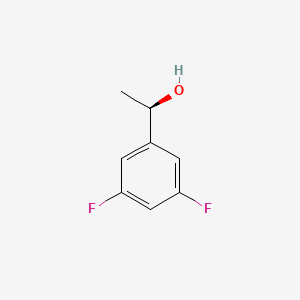
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2439067.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-fluorophenoxy)-5-methoxypyrimidine](/img/structure/B2439068.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2,5-dimethylfuran-3-yl)ethyl]propanamide](/img/structure/B2439069.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2439070.png)
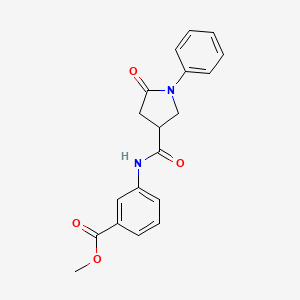
![6-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B2439074.png)
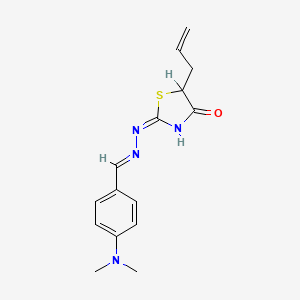
![Methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2439077.png)
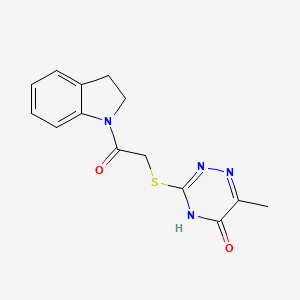
![N-[2-(7-Fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2439080.png)
